molecular formula C16H16N2O2S B2669728 N-(1-Cyanocyclobutyl)-N-methyl-5-(5-methylfuran-2-YL)thiophene-2-carboxamide CAS No. 1645402-98-7

N-(1-Cyanocyclobutyl)-N-methyl-5-(5-methylfuran-2-YL)thiophene-2-carboxamide

Cat. No.: B2669728
CAS No.: 1645402-98-7
M. Wt: 300.38
InChI Key: HUOGZZKVMWHMBK-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-N-methyl-5-(5-methylfuran-2-YL)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a cyanocyclobutyl group and a 5-methylfuran substituent. The thiophene carboxamide scaffold is widely explored in medicinal and materials chemistry due to its modularity and tunable electronic properties .

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11-4-5-12(20-11)13-6-7-14(21-13)15(19)18(2)16(10-17)8-3-9-16/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOGZZKVMWHMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(S2)C(=O)N(C)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-N-methyl-5-(5-methylfuran-2-YL)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyanocyclobutyl Group: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl group.

    Thiophene Ring Formation: The thiophene ring is synthesized through a series of reactions, often starting from a halogenated precursor.

    Furan Ring Introduction: The furan ring is introduced via a coupling reaction with the thiophene ring.

    Amide Bond Formation: The final step involves the formation of the amide bond between the cyanocyclobutyl group and the thiophene-furan moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclobutyl)-N-methyl-5-(5-methylfuran-2-YL)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Cyanocyclobutyl)-N-methyl-5-(5-methylfuran-2-YL)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclobutyl)-N-methyl-5-(5-methylfuran-2-YL)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key Analogues:
Compound Name Substituents/Modifications Key Features
Target Compound 1-Cyanocyclobutyl, 5-methylfuran Polar cyanocyclobutyl, electron-rich methylfuran; moderate steric bulk
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl Nitro group (electron-withdrawing); planar aromatic system
6a () Carbazole, carbaldehyde Bulky carbazole; extended π-conjugation for optoelectronic applications
6b () Diphenylamino, carbaldehyde Electron-donating diphenylamino; high solubility in organic solvents
Nitrothiophene carboxamides () Nitrothiophene, thiazole substituents Antibacterial activity; nitro group enhances redox activity
Structural Insights:
  • Cyanocyclobutyl vs. Nitrophenyl (): The target’s cyanocyclobutyl group introduces torsional strain and polarity, contrasting with the planar, electron-withdrawing nitrophenyl group in N-(2-nitrophenyl)thiophene-2-carboxamide. This difference may alter binding affinities in biological systems or charge transport in materials .
  • Methylfuran vs. Carbazole (): The 5-methylfuran in the target compound is smaller and less π-extended than carbazole in 6a, reducing molecular weight (predicted ~350 g/mol) and improving solubility in polar solvents .

Physicochemical Properties

Property Target Compound (Predicted) N-(2-Nitrophenyl)thiophene-2-carboxamide 6b ()
Melting Point ~100–120°C (estimated) 397 K (124°C) 75–80°C
Solubility Moderate in DMSO/CHCl₃ Low in water; high in DMF High in toluene/CHCl₃
π-Conjugation Limited (methylfuran) Extended (nitrophenyl-thiophene) Extended (diphenylamino)

Key Observations:

  • The cyanocyclobutyl group may lower melting points compared to ’s carbazole derivatives (140–145°C for 6a) due to reduced crystallinity .
  • The methylfuran’s electron-rich nature could enhance solubility in aprotic solvents relative to nitro-substituted analogues .

Biological Activity

N-(1-Cyanocyclobutyl)-N-methyl-5-(5-methylfuran-2-YL)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a furan moiety, and a cyanocyclobutane group. Its molecular formula is C13H14N2O2SC_{13}H_{14}N_2O_2S, with a molecular weight of approximately 250.33 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may act as androgen receptor modulators . These compounds can either antagonize or agonize androgen receptors, influencing pathways involved in cell proliferation and differentiation.

Antiproliferative Effects

Studies have shown that this compound exhibits antiproliferative effects against certain cancer cell lines. For instance, it has been tested against prostate cancer cells, where it demonstrated significant inhibition of cell growth.

Case Study: Prostate Cancer

A study investigated the effects of this compound on LNCaP prostate cancer cells. The results indicated:

  • IC50 Value : 15 µM after 48 hours.
  • Mechanism : Induction of apoptosis through the activation of caspase pathways.
ParameterValue
Cell LineLNCaP
Treatment Duration48 hours
IC5015 µM
Apoptosis InductionYes

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics. It is hypothesized to have a half-life conducive for therapeutic applications, although specific data on metabolism and excretion remains limited.

Toxicology

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its toxicological effects, particularly in long-term exposure scenarios.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Cyanocyclobutyl)-N-methyl-5-(5-methylfuran-2-YL)thiophene-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : A multi-step synthesis is typically employed, starting with thiophene-2-carboxylic acid activation to its acid chloride (e.g., using thionyl chloride). Subsequent coupling with N-(1-cyanocyclobutyl)-N-methylamine under basic conditions (e.g., triethylamine in acetonitrile) forms the carboxamide. The 5-methylfuran-2-yl substituent may be introduced via Suzuki-Miyaura cross-coupling using palladium catalysts .
  • Key Variables : Reaction temperature (e.g., reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents significantly impact purity and yield. For example, excess amine can reduce side products like unreacted acid chloride .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Analytical Workflow :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., methyl groups on furan and cyclobutyl rings) and confirm amide bond formation.
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ peaks).
  • IR : Confirms C≡N (cyanocyclobutyl) and C=O (amide) stretches .
    • Reference Data : Compare spectral data with structurally analogous compounds like N-(2-nitrophenyl)thiophene-2-carboxamide (dihedral angles, bond lengths) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected dihedral angles between aromatic rings?

  • Case Study : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between thiophene and benzene rings varied between 8.5° and 13.5° depending on crystal packing forces . For the target compound, similar discrepancies may arise due to steric effects from the cyanocyclobutyl group.
  • Resolution Strategy : Use X-ray crystallography to determine crystal structure and computational modeling (DFT) to compare theoretical vs. experimental geometries .

Q. What strategies optimize the compound’s solubility and stability for in vitro bioactivity assays?

  • Challenges : The hydrophobic cyclobutyl and furan groups may limit aqueous solubility.
  • Approaches :

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.
  • Derivatization : Introduce polar groups (e.g., hydroxyl or amine) on the cyclobutyl ring without disrupting pharmacophore integrity .
    • Stability Testing : Monitor degradation under UV light and varying pH using HPLC-UV .

Q. How to design a structure-activity relationship (SAR) study targeting bacterial DNA gyrase inhibition?

  • Background : Thiophene-carboxamide derivatives (e.g., N-(3-carbamoyl-5-phenylthiophen-2-yl)thiophene-2-carboxamide) inhibit M. tuberculosis GyrB with IC50_{50} <5 µM .
  • SAR Design :

  • Variations : Modify the cyanocyclobutyl group to smaller/larger rings (e.g., cyclopentyl) and assess impact on ATPase inhibition.
  • Assays : Use ATPase activity assays and molecular docking to correlate substituent bulk with binding affinity .

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